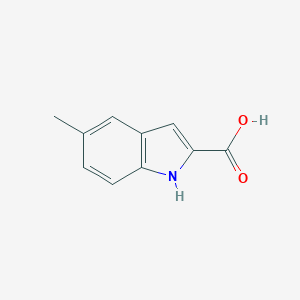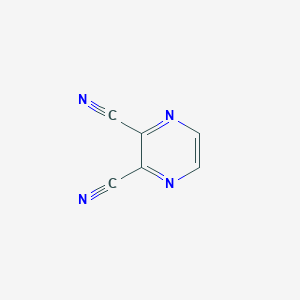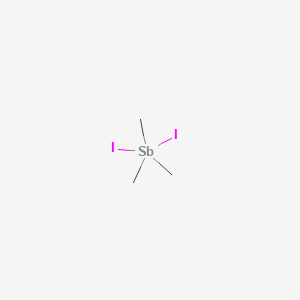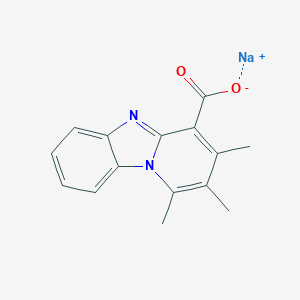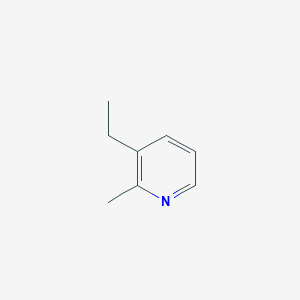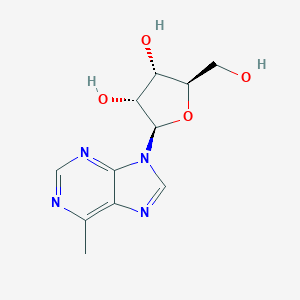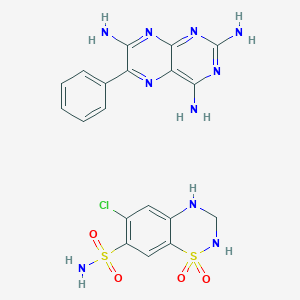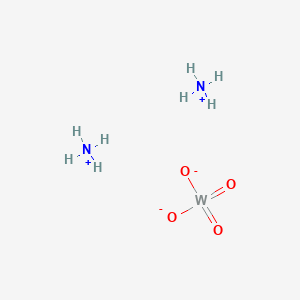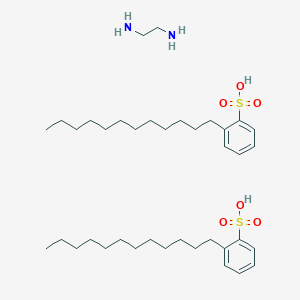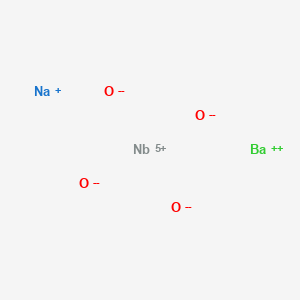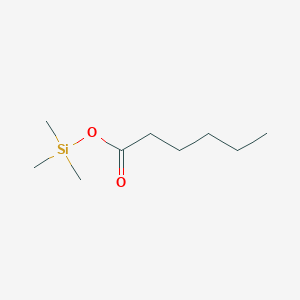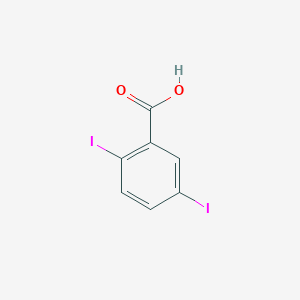
Dirubidium selenite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dirubidium selenite is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a combination of rubidium and selenium, which are both essential elements for living organisms. Dirubidium selenite has been synthesized through various methods, and its unique properties make it a promising candidate for scientific research.
Mécanisme D'action
The mechanism of action of dirubidium selenite is not fully understood, but it is believed to be related to its ability to generate reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. The generation of ROS by dirubidium selenite can lead to cell death, making it a potential anti-cancer agent.
Effets Biochimiques Et Physiologiques
Dirubidium selenite has been found to have a variety of biochemical and physiological effects on living organisms. In vitro studies have shown that dirubidium selenite can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells relatively unaffected. It has also been shown to inhibit the growth and metastasis of cancer cells in vivo. In addition, dirubidium selenite has been found to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Dirubidium selenite has several advantages for lab experiments, including its high purity and stability. It can also be easily synthesized using relatively simple methods. However, dirubidium selenite has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its potential toxicity requires careful handling and disposal.
Orientations Futures
There are several future directions for research on dirubidium selenite. One area of interest is its potential applications in optoelectronic devices, such as solar cells and light-emitting diodes. Another area of research is its use as a catalyst for various chemical reactions. In biomedicine, dirubidium selenite has shown promise as an anti-cancer agent, and further studies are needed to determine its efficacy and safety. Additionally, more research is needed to fully understand the mechanism of action of dirubidium selenite and its potential applications in other fields, such as environmental science and nanotechnology.
Méthodes De Synthèse
Dirubidium selenite can be synthesized through a variety of methods, including the reaction of rubidium carbonate and selenium dioxide. Another method involves the reaction of rubidium hydroxide and selenous acid. The synthesis of dirubidium selenite requires strict control of reaction conditions, such as temperature, pressure, and reactant concentration, to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
Dirubidium selenite has been studied for its potential applications in various scientific fields, such as materials science, catalysis, and biomedicine. In materials science, dirubidium selenite has been found to exhibit unique optical and electrical properties, making it a promising candidate for optoelectronic devices. In catalysis, dirubidium selenite has been used as a catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds. In biomedicine, dirubidium selenite has been studied for its potential anti-cancer properties.
Propriétés
Numéro CAS |
15123-97-4 |
|---|---|
Nom du produit |
Dirubidium selenite |
Formule moléculaire |
O3Rb2Se |
Poids moléculaire |
297.9 g/mol |
Nom IUPAC |
rubidium(1+);selenite |
InChI |
InChI=1S/H2O3Se.2Rb/c1-4(2)3;;/h(H2,1,2,3);;/q;2*+1/p-2 |
Clé InChI |
LGBHDVWVULCARN-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)[O-].[Rb+].[Rb+] |
SMILES canonique |
[O-][Se](=O)[O-].[Rb+].[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



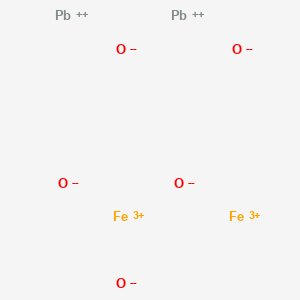
![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
